4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid ester, and diethoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of piperazine with diethoxyethanol under acidic conditions to form the diethoxyethyl-substituted piperazine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The diethoxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diethoxyethyl groups can yield diethoxyacetic acid, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The diethoxyethyl groups may enhance the compound’s solubility and bioavailability[6][6].
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dimethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester
- 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid methyl ester
- 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid ethyl ester
Uniqueness
4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group provides stability and resistance to hydrolysis, while the diethoxyethyl groups enhance solubility and potential interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 4-(2,2-diethoxyethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-6-19-13(20-7-2)12-16-8-10-17(11-9-16)14(18)21-15(3,4)5/h13H,6-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSRVDURUIGJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCN(CC1)C(=O)OC(C)(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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